molecular formula C27H26FN3O4S B15033245 2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B15033245
M. Wt: 507.6 g/mol
InChI Key: HNYOGORSIQDOBV-UHFFFAOYSA-N
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Description

This compound features a thioxoimidazolidinone core substituted with a 4-fluorophenyl group at position 1, a 2-(4-methoxyphenyl)ethyl chain at position 3, and an N-(4-methoxyphenyl)acetamide moiety at position 4. Its synthesis likely involves alkylation of a thiol-containing imidazolidinone precursor with an α-halogenated acetamide derivative, analogous to methods in and .

Properties

Molecular Formula

C27H26FN3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H26FN3O4S/c1-34-22-11-3-18(4-12-22)15-16-30-24(17-25(32)29-20-7-13-23(35-2)14-8-20)26(33)31(27(30)36)21-9-5-19(28)6-10-21/h3-14,24H,15-17H2,1-2H3,(H,29,32)

InChI Key

HNYOGORSIQDOBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

The compound 2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological activity, including its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure includes:

  • A thioxoimidazolidin core, which is known for its diverse biological activities.
  • Substituents such as 4-fluorophenyl and 4-methoxyphenyl , which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies on related thioxoimidazolidin derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMechanism of Action
Thioxoimidazolidin Derivative AE. coli, S. aureusMembrane disruption
Thioxoimidazolidin Derivative BPseudomonas aeruginosaMetabolic inhibition

Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies. Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

  • Mechanism : The proposed mechanisms include the inhibition of specific signaling pathways involved in cell growth and survival.

Case Study:
A study involving a related thioxoimidazolidin compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, compounds with similar structures have been reported to possess:

  • Antioxidant properties : Protecting cells from oxidative stress.
  • Anti-inflammatory effects : Reducing inflammation markers in vitro and in vivo.

Research Findings

Recent studies have highlighted the importance of substituent groups on the thioxoimidazolidin scaffold. For example, the presence of electron-withdrawing groups like fluorine has been linked to enhanced biological activity due to increased lipophilicity, which improves membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Biological Implications
Target Compound Imidazolidinone 4-Fluorophenyl, 2-(4-methoxyphenyl)ethyl, N-(4-methoxyphenyl)acetamide Potential enzyme inhibition due to thioxo group; enhanced lipophilicity from aryl groups
2-{1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]-... () Imidazolidinone 1-Ethyl, 3-[2-(4-methoxyphenyl)ethyl], N-(4-fluorophenyl)acetamide Reduced steric bulk (ethyl vs. fluorophenyl) may alter target binding
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl... () Thiazolidinone Phenylimino, phenyl, N-(4-methoxyphenyl)acetamide Planar thiazolidinone core may favor π-π interactions with aromatic targets
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)... () Imidazole Thiazol-2-yl thioether, 4-fluorophenyl, 4-methoxyphenyl Unsaturated imidazole core increases rigidity, potentially improving selectivity

Key Insight: The imidazolidinone core in the target compound offers a balance of flexibility and hydrogen-bonding capacity compared to rigid imidazoles () or planar thiazolidinones ().

Substituent Analysis

Functional Group Target Compound Analog () Impact on Properties
4-Fluorophenyl Position 1 of imidazolidinone 2-Fluorophenyl in thiazolidinone () Fluorine enhances electronegativity and metabolic stability
Methoxyphenyl 3-[2-(4-methoxyphenyl)ethyl] 4-Methoxyphenyl in acetamide () Methoxy groups increase lipophilicity and may modulate CYP enzyme interactions
Thioxo (C=S) Position 2 of imidazolidinone Thione tautomers in triazoles () Facilitates tautomerism and hydrogen-bond acceptor capacity

Key Insight : The dual methoxyphenyl and fluorophenyl substituents in the target compound synergistically enhance membrane permeability and target affinity compared to analogs with single aryl groups.

Pharmacological Potential

  • Enzyme Inhibition : The thioxo group in the target compound may inhibit enzymes like cyclooxygenase (COX), similar to ’s Compound 9, which showed COX1/2 inhibitory activity .
  • Antimicrobial Activity: Thiazolidinones () and triazoles () are known for antimicrobial properties, suggesting the target compound could share this activity .

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